(S,S)-Iso Valganciclovir Hydrochloride
Description
Properties
Molecular Formula |
C14H23ClN6O5 |
|---|---|
Molecular Weight |
390.82 g/mol |
IUPAC Name |
[(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8-,9-;/m0./s1 |
InChI Key |
YAJPZCPTUQIVOU-OZZZDHQUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC[C@H](COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Identification and Key Functional Groups
(S,S)-Iso Valganciclovir Hydrochloride has the molecular formula C₁₄H₂₂N₆O₅·HCl and a molecular weight of 390.823 g/mol . Its structure includes:
-
An L-valyl ester group linked to a modified guanosine analog.
-
A hydrochloride salt form, enhancing solubility and stability.
-
Stereochemical specificity at the C8 and C9 positions (S,S configuration) .
Key functional groups :
-
Ester linkage (hydrolyzable under acidic/basic conditions).
-
Purine ring with amino and carbonyl groups.
Primary Synthetic Route
The synthesis involves catalytic hydrogenation and esterification:
-
Deprotection of Mono-Benzyloxycarbonyl-L-Valine Ganciclovir :
-
Crystallization and Salt Formation :
Alternative Salt Formation
-
Free Base Generation :
Valganciclovir hydrochloride is neutralized with triethylamine (pH ~7) and extracted with toluene to remove water-soluble impurities . -
Reaction :
Impurity Profile and Side Reactions
Critical impurities identified during synthesis include:
| Impurity | Maximum Allowable Level | Source |
|---|---|---|
| Ganciclovir | <0.05% | |
| N-Ethyl valganciclovir | <0.03% | |
| Valganciclovir dimer | Not detected | |
| Bis-valine ester analogue | Not detected |
Formation Pathways :
-
N-Alkylated impurities : Result from residual alkylating agents during esterification .
-
Dimerization : Occurs under prolonged heating or high-concentration conditions .
Stability and Degradation Reactions
-
Hydrolysis : The ester bond is susceptible to hydrolysis in aqueous solutions, reverting to ganciclovir.
-
Oxidative Degradation : Exposure to light or oxidants generates purine ring oxidation byproducts .
HPLC Conditions for Purity Analysis
| Parameter | Specification |
|---|---|
| Column | Zorbax SB-C18 (150 × 4.6 mm) |
| Mobile Phase | Buffer pH 2.8/methanol (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Key Spectral Data
Comparison with Similar Compounds
Table 1: Key Properties of (S,S)-Iso Valganciclovir Hydrochloride and Analogous Compounds
*Identified as a process-related impurity in Valganciclovir synthesis .
Key Differences:
Bioavailability : Valganciclovir’s L-valine esterification improves oral absorption (~60%) compared to ganciclovir (<10%) . The (S,S)-iso form’s bioavailability is uncharacterized but may differ due to stereochemical effects.
Stability: Valganciclovir requires reconstitution with non-hygroscopic acids (e.g., fumaric acid) to maintain pH ≤3.8 for stability . (S,S)-Iso Valganciclovir’s stability profile is inferred to be similar but lacks empirical data.
Applications : While Valganciclovir is clinically used, the (S,S)-iso form is restricted to analytical research, aiding in quantification and impurity detection via HPLC or mass spectrometry .
Analytical Differentiation
- Chromatographic Methods: Reverse-phase HPLC (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) differentiate Valganciclovir from its isomers and impurities. For example, Valganciclovir has an Rf value of 0.74 in HPTLC, while impurities like monoacetoxy ganciclovir exhibit distinct retention times .
- Mass Spectrometry : Deuterated (S,S)-iso forms (e.g., -D8) are identified via molecular ion shifts (e.g., m/z +8) in LC-MS assays .
Preparation Methods
General Synthetic Approach
The core synthetic strategy involves the hydrogenation or hydrolysis deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir intermediates to yield (S,S)-Iso Valganciclovir Hydrochloride. This compound is chemically described as the hydrochloride salt of the mono-L-valyl ester prodrug of ganciclovir, with the antiviral activity targeted against cytomegalovirus infections.
Hydrogenation-Based Deprotection
A widely employed method uses catalytic hydrogenation to remove the benzyloxycarbonyl protecting group:
- Catalyst and Conditions: 10% palladium on carbon (Pd/C) is used as the catalyst, typically in a wet form (50% wet), under hydrogen pressure of about 0.5–1 kg/cm².
- Solvent System: Aqueous alcohol mixtures are preferred, especially 15% to 40% aqueous iso-propanol or ethanol. Methanol is generally avoided as a sole solvent for deprotection.
- Temperature: The reaction is conducted at mild temperatures, typically 25–40°C.
- Duration: Hydrogenation proceeds for approximately 1 hour.
- Post-Reaction Processing: After hydrogenation, the catalyst is removed by filtration, and the solvent is partially distilled under reduced pressure at 30–35°C.
Isolation and Purification
- Crystallization: The crude product is dissolved in water and then subjected to slow addition of iso-propanol over about 1 hour at ambient temperature.
- Cooling: The reaction mixture is cooled to temperatures ranging from 0°C to 15°C and maintained for 1–2 hours to facilitate crystallization.
- Filtration and Washing: The solid product is filtered and washed sequentially with 10% aqueous iso-propanol followed by pure iso-propanol to remove impurities.
- Drying: The final product is dried under controlled conditions to yield the hydrochloride salt.
Hydrolysis-Based Deprotection (Alternative Method)
In some approaches, hydrolysis is employed instead of hydrogenation to remove protecting groups, although hydrogenation is more common due to cleaner reaction profiles and better impurity control.
Purity and Impurity Profile
- The processes aim to achieve less than 0.1% of any single impurity as determined by high-performance liquid chromatography (HPLC).
- Specific impurities monitored include ganciclovir itself, bis-valine ester analogues, ganciclovir monopropionate, valganciclovir dimer, N-ethyl valganciclovir, and N-methyl valganciclovir.
- Typical purity levels reported range from 98.4% to 99.65% by HPLC , with total impurities below 1% in most cases.
Yield and Physical Characteristics
- Yields vary depending on scale and specific conditions but typically range from 72% to 82% .
- The product is obtained as a white solid with melting points consistent with literature values (~142–143°C).
- The hydrochloride salt can be converted into amorphous forms by spray drying if required.
Representative Data Table of Preparation Conditions and Results
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Starting Material | Mono-benzyloxycarbonyl-L-valine ganciclovir (50 g) | Same (10 g) | Same (8 g) |
| Catalyst | 10% Pd/C (5.5 g) | 10% Pd/C (1.1 g, 50% wet) | 10% Pd/C (0.88 g, 50% wet) |
| Solvent | 23% aqueous iso-propanol (500 mL iso-propanol + 150 mL water) | Aqueous methanol (50 mL methanol + 8 mL water) | 30% aqueous iso-propanol (64 mL iso-propanol + 28 mL water) |
| Hydrogenation Conditions | 25–40°C, 0.5–1 kg/cm², 1 hour | 35–40°C, 0.5–1 kg/cm², 1 hour | 35–40°C, 0.5–1 kg/cm², 1 hour |
| Post-Reaction Processing | Filtration, washing with iso-propanol/water, crystallization with iso-propanol | Filtration, methanol distillation, crystallization with iso-propanol | Filtration, washing with 20% aqueous iso-propanol, crystallization with iso-propanol |
| Yield | 77.5% | 72.5% | 60–75% (approximate) |
| HPLC Purity | 99.65% | 98.41% | 98.48% |
| Total Impurities (HPLC) | 0.216% | 0.994% | 0.973% |
| Specific Impurity (e.g., N-ethyl valganciclovir) | Not detected or <0.05% | 0.027% | 0.02% |
Summary of Key Research Findings
- The use of aqueous iso-propanol mixtures as solvents enhances the purity and yield of this compound.
- Hydrogenation over Pd/C is the preferred deprotection method due to efficient removal of protecting groups and low impurity formation.
- Controlled cooling and crystallization steps are critical for isolating pure hydrochloride salt with minimal impurities.
- The process allows for the production of pharmaceutical-grade material with impurity levels well below regulatory thresholds .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (S,S)-Iso Valganciclovir Hydrochloride in pharmaceutical formulations?
- Methodological Answer : A validated HPTLC method uses chloroform:methanol:ammonia (6.5:3.4:0.1 v/v) as the mobile phase, with linearity in the range of 100–500 ng/spot (R² = 0.9993) and detection at 254 nm. This method achieves 99.66% recovery and <2% RSD, adhering to ICH guidelines . For isomer purity assessment, USP standards recommend gas chromatography with a DB624 column and helium carrier gas, ensuring resolution of enantiomeric impurities .
Q. What is the pharmacological mechanism of this compound against cytomegalovirus (CMV)?
- Methodological Answer : As a prodrug, it is hydrolyzed to ganciclovir, which is phosphorylated intracellularly to inhibit CMV DNA polymerase. Researchers should validate viral load reduction via qPCR in vitro and monitor DNA integration effects in cell culture models (e.g., human fibroblasts infected with CMV strains) .
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Bulk material should be stored in sealed containers at 25°C, protected from moisture and light. For oral solutions, refrigerate at 2–8°C and avoid freezing. Stability studies under ICH Q1A guidelines are recommended to assess degradation profiles .
Q. How is purity testing performed for this compound in compliance with pharmacopeial standards?
- Methodological Answer : USP protocols require infrared spectroscopy (IR) for structural confirmation, UV spectrophotometry for absorbance uniformity (λ = 254 nm), and heavy metal testing via atomic absorption spectroscopy. Residual solvents are quantified using GC-MS with DB-624 columns .
Advanced Research Questions
Q. How can pharmacokinetic variability of this compound in pediatric transplant patients be addressed experimentally?
- Methodological Answer : Adjust dosing using body surface area (BSA) and creatinine clearance (CrCl) calculations. In a pediatric trial, doses ranged from 5.6–21.4 mg/kg/day, with ganciclovir AUC monitored via LC-MS/MS. Population pharmacokinetic modeling (NONMEM) is advised to account for organ-specific clearance differences .
Q. What experimental strategies mitigate genotoxicity risks during in vivo studies of this compound?
- Methodological Answer : Use PPE (nitrile gloves, respirators) and negative-pressure hoods to minimize aerosol exposure. Conduct Ames tests and micronucleus assays to assess mutagenicity. Dose-limiting studies in rodents should follow OECD 471/473 guidelines, with histopathological monitoring of bone marrow and gonadal tissues .
Q. How can stability-indicating methods be optimized for this compound under forced degradation?
- Methodological Answer : Expose the compound to acid/base hydrolysis (0.1N HCl/NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Use HPTLC to track degradation products at Rf = 0.74, ensuring peak homogeneity via spectral overlay (S, M, E positions). Ruggedness testing with multiple analysts reduces inter-laboratory variability .
Q. What are key considerations for designing clinical trials evaluating this compound in immunocompromised populations?
- Methodological Answer : Stratify patients by CMV serostatus and organ transplant type. Primary endpoints should include CMV DNAemia reduction (≥1 log10 copies/mL) and time to viremia clearance. Use randomized, double-blind designs with placebo controls, adjusting for renal function (e.g., Cockcroft-Gault equation). Monitor hematologic toxicity (neutropenia, thrombocytopenia) biweekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
